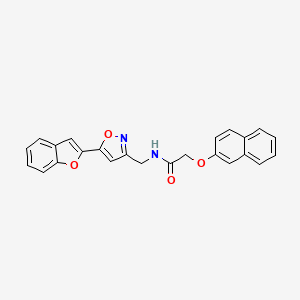

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Description

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a benzofuran-isoxazole moiety linked via a methyl group to a naphthalene-substituted acetamide core. The naphthalene moiety enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4/c27-24(15-28-20-10-9-16-5-1-2-6-17(16)11-20)25-14-19-13-23(30-26-19)22-12-18-7-3-4-8-21(18)29-22/h1-13H,14-15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJAHOZEKYEWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=NOC(=C3)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the compound's biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to an isoxazole ring and a naphthalenic side chain. This unique structural combination is believed to enhance its biological activity compared to simpler analogs.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of histone deacetylases (HDACs) , which play a crucial role in regulating gene expression and cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | HDAC inhibition |

| A549 (Lung) | 15.0 | Induction of apoptosis |

| HCT116 (Colon) | 10.0 | Cell cycle arrest |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its efficacy and safety in vivo .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Antimicrobial Efficacy Testing

The antimicrobial properties were assessed using standard methods against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 16 | Fungicidal |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

The biological activity of this compound is believed to involve several mechanisms:

- HDAC Inhibition : By inhibiting HDACs, the compound may alter gene expression patterns that lead to reduced tumor growth.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S checkpoint.

Comparison with Similar Compounds

Cytotoxicity and Substitution Effects

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): This compound shares the naphthalene-acetamide backbone but replaces the benzofuran-isoxazole group with a morpholinoethyl substituent. It demonstrated cytotoxicity against HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin . The morpholine group likely enhances solubility, whereas the target compound’s benzofuran-isoxazole may improve target selectivity due to increased aromatic interactions.

- VU0453660 (2-((1-Bromonaphthalen-2-yl)oxy)-N-(thiazol-5-yl)acetamide) (): Replacing the isoxazole with a thiazole ring, this compound showed a higher molecular weight (363.1 g/mol vs. ~407.4 g/mol for the target compound) and distinct electronic properties due to the bromonaphthalene group. No biological data was provided, but the thiazole’s sulfur atom could influence redox activity .

Antimicrobial Activity

- N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide (): This analog features a thioxo-oxadiazole ring instead of benzofuran-isoxazole. It exhibited moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to the thioxo group’s electrophilic reactivity.

Isoxazole-Containing Derivatives

- 2-(5-(tert-Butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl Cyanide (HJC0726) (): This compound highlights the role of isoxazole substituents in biological activity. The tert-butyl group at the 5-position of isoxazole enhanced EPAC antagonism (IC₅₀ = 1.2 µM), suggesting that bulky substituents on the target compound’s isoxazole (e.g., benzofuran) may similarly improve receptor binding .

2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-methylisoxazol-3-yl)acetamide ():

Retaining the isoxazole-acetamide core but with a dihydrobenzofuran group, this compound’s reduced aromaticity compared to the target may decrease π-π interactions but improve metabolic stability .

Benzofuran-Containing Analogues

- ZINC15018994 (2-((5-(Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-((1R,2S)-2-methylcyclohexyl)acetamide) ():

This compound shares the benzofuran motif but incorporates a triazole-thioether linker. Docking studies revealed hydrogen bonds with Arg364 and Asp533 (docking score = 124.684), suggesting the target compound’s benzofuran-isoxazole group could similarly engage residues in hydrophobic pockets .

Research Findings and Implications

- Cytotoxicity : The target compound’s naphthalene-acetamide core may confer cisplatin-like cytotoxicity, as seen in , but its benzofuran-isoxazole group could enhance tumor selectivity .

- Antimicrobial Potential: Compared to oxadiazole derivatives (), the target’s isoxazole may reduce electrophilic toxicity while maintaining hydrogen-bonding efficacy against bacterial enzymes .

- Structural Optimization : Bulky substituents on the isoxazole (e.g., benzofuran) improve receptor binding, as demonstrated in EPAC antagonists , suggesting avenues for further SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.